3-Nitro-9,10-dihydrophenanthren-2-amine
Description
3-Nitro-9,10-dihydrophenanthren-2-amine is a polycyclic aromatic compound featuring a partially hydrogenated phenanthrene backbone substituted with a nitro (-NO₂) group at position 3 and an amine (-NH₂) at position 2. Its structure combines aromaticity with reduced strain due to the 9,10-dihydro modification, making it a candidate for studies in organic synthesis, pharmacology, and materials science.
Properties
CAS No. |
18264-86-3 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.262 |
IUPAC Name |
3-nitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6,15H2 |
InChI Key |
VDHJHRRSUVUMKP-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N |
Synonyms |
9,10-Dihydro-3-nitro-2-phenanthrenamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features of 3-Nitro-9,10-dihydrophenanthren-2-amine and related compounds:
Spectral and Physicochemical Properties
NMR Data Comparison:
- 3-Amino-1-(4-methoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile : ¹H-NMR (DMSO-d₆): δ 2.88 (C9-H), 2.83 (C10-H), 3.74 (OCH₃), 6.98 (NH₂), 6.85–7.49 (ArH). ¹³C-NMR: 33.8 (C9), 26.2 (C10), 116.5 (CN), 160.6 (Ar-C-OCH₃).
- 3-Chloro-9H-fluoren-2-amine :
- Computed Properties : XLogP3 = 3.8 (high lipophilicity), Topological Polar Surface Area = 26 Ų (moderate solubility).
Key Observations:
- The nitro group in the target compound likely reduces electron density at C3, contrasting with the amino group in , which increases reactivity for electrophilic substitution.
- 9,10-Dihydro modification (common in , and the target compound) reduces ring strain compared to fully aromatic systems like but may limit π-π stacking interactions.
- Long alkyl chains (e.g., octyloxy in ) or trifluoromethyl groups () significantly alter solubility and bioavailability.
Critical Research Findings and Gaps
- Electronic Effects: The nitro group in the target compound may confer oxidative stability but reduce nucleophilicity compared to amino-substituted analogs .
- Data Limitations : Direct experimental data (e.g., NMR, HPLC) for 3-Nitro-9,10-dihydrophenanthren-2-amine are unavailable in the provided evidence , necessitating further studies.
- Biological Relevance : Nitroaromatics are often explored for antimicrobial activity, but toxicity profiles (e.g., nitrosamine risks ) must be evaluated.
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